An In-depth Technical Guide to O-(tert-Butyl)-L-serine: Chemical Properties and Structure
An In-depth Technical Guide to O-(tert-Butyl)-L-serine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(tert-Butyl)-L-serine is a synthetically modified amino acid that serves as a crucial building block in the fields of peptide synthesis, medicinal chemistry, and drug development. As a derivative of the naturally occurring amino acid L-serine, its key feature is the presence of a tert-butyl ether protecting group on the side-chain hydroxyl functionality. This modification imparts specific chemical properties that are highly advantageous for the controlled and efficient synthesis of complex peptides and other bioactive molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of O-(tert-Butyl)-L-serine, with a focus on experimental protocols and workflows relevant to research and development.
Chemical Properties and Structure
O-(tert-Butyl)-L-serine is a white crystalline powder that exhibits enhanced solubility and stability compared to its unprotected counterpart, L-serine. The tert-butyl group provides steric hindrance, which prevents unwanted side reactions at the hydroxyl group during chemical synthesis.
Table 1: Physicochemical Properties of O-(tert-Butyl)-L-serine
| Property | Value |
| IUPAC Name | (2S)-2-amino-3-(tert-butoxy)propanoic acid |
| Synonyms | H-Ser(tBu)-OH, L-Ser(tBu)-OH |
| CAS Number | 18822-58-7 |
| Molecular Formula | C₇H₁₅NO₃ |
| Molecular Weight | 161.20 g/mol |
| Melting Point | 218-226 °C (decomposes)[1][2] |
| Appearance | White to off-white powder or crystals[1][3] |
| Optical Rotation | [α]²⁰/D = -16.5 ± 1.5° (c=1 in H₂O)[1] |
| Solubility | Soluble in water[4] |
| Storage | Store at 0-8 °C in a cool, dry place away from light[1][4] |
Table 2: Structural Identifiers for O-(tert-Butyl)-L-serine
| Identifier | Value |
| SMILES | CC(C)(C)OCC(N)C(O)=O[5] |
| InChI Key | DDCPKNYKNWXULB-UHFFFAOYNA-N[5] |
Role in Peptide Synthesis
The primary application of O-(tert-Butyl)-L-serine is as a protected amino acid in solid-phase peptide synthesis (SPPS), particularly within the widely used Fmoc/tBu orthogonal protection strategy.[6][7] The tert-butyl ether is stable to the basic conditions required for the removal of the N-terminal Fmoc group (typically with piperidine) but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid) during the final deprotection and cleavage of the peptide from the solid support.[1][7] This orthogonality is fundamental to the stepwise and controlled assembly of peptide chains.
Protecting Group Strategy
The use of the tert-butyl group to protect the hydroxyl function of serine prevents several potential side reactions during peptide synthesis, including:
-
O-acylation: The hydroxyl group could be acylated during the coupling of the next amino acid, leading to branched peptide impurities.
-
Dehydration: Under certain conditions, the serine side chain can undergo dehydration.
-
Racemization: Protection of the side chain can help to minimize racemization at the alpha-carbon.
Experimental Protocols
Synthesis of O-(tert-Butyl)-L-serine
A common method for the synthesis of O-(tert-Butyl)-L-serine involves the reaction of L-serine methyl ester hydrochloride with tert-butyl acetate in the presence of a strong acid catalyst.
Materials:
-
L-serine methyl ester hydrochloride
-
tert-Butyl acetate
-
Perchloric acid (analytical pure)
-
Sulfuric acid (analytical pure)
-
Sodium hydroxide solution
-
Water
-
Reaction vessel
-
Stirrer
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
To a reaction vessel, add tert-butyl acetate, perchloric acid, and L-serine methyl ester hydrochloride.
-
Add sulfuric acid to the mixture.
-
Stir the reaction at room temperature for approximately 4 days.
-
Monitor the reaction progress by TLC until the L-serine methyl ester hydrochloride is substantially consumed.
-
Add water to the reaction mixture.
-
Adjust the pH of the solution to 9 with a sodium hydroxide solution.
-
Allow the layers to separate and isolate the aqueous layer containing O-(tert-Butyl)-L-serine.
This is a generalized protocol based on described synthesis methods.[2] Specific quantities and reaction conditions may need to be optimized.
Incorporation of Fmoc-Ser(tBu)-OH into a Peptide Chain via SPPS
The following is a representative protocol for the coupling of Fmoc-Ser(tBu)-OH during solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
20% Piperidine in dimethylformamide (DMF)
-
Fmoc-Ser(tBu)-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
DMF
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF and DCM.
-
Activation: In a separate vessel, dissolve Fmoc-Ser(tBu)-OH, the coupling reagent, and the base in DMF. Allow the mixture to pre-activate for a few minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.
-
Confirmation of Coupling (Optional): Perform a Kaiser test to ensure the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
Cleavage of the tert-Butyl Protecting Group and Resin
The final step in SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups, including the tert-butyl group from serine.
Materials:
-
Peptidyl-resin
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water at a 95:2.5:2.5 ratio)
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Centrifuge
-
Nitrogen or argon gas
Procedure:
-
Place the dry peptidyl-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the cleavage mixture to separate the resin from the solution containing the deprotected peptide.
-
Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether or MTBE.
-
Pellet the peptide via centrifugation.
-
Wash the peptide pellet with cold ether to remove residual scavengers and TFA.
-
Dry the crude peptide under a stream of inert gas or in a vacuum desiccator.[1]
Visualizations
Applications in Drug Development
O-(tert-Butyl)-L-serine and its derivatives are instrumental in the synthesis of peptide-based therapeutics and other complex organic molecules. The ability to incorporate a protected serine residue allows for the precise construction of peptides with desired biological activities. These synthetic peptides can be designed to mimic or inhibit the function of natural peptides and proteins, making them valuable candidates for drug discovery. Furthermore, the tert-butyl group can influence the physicochemical properties of the final molecule, such as its lipophilicity, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion
O-(tert-Butyl)-L-serine is an indispensable tool for chemists and pharmaceutical scientists. Its unique properties, conferred by the tert-butyl protecting group, enable the efficient and high-fidelity synthesis of complex peptides. A thorough understanding of its chemical characteristics and the experimental protocols for its use is essential for researchers and professionals working at the forefront of peptide chemistry and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation method of O-tert-butyl-L-serine methyl ester and O-tert-butyl-L-serine aqueous solution - Eureka | Patsnap [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. L-Serine, 3TBDMS derivative [webbook.nist.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
